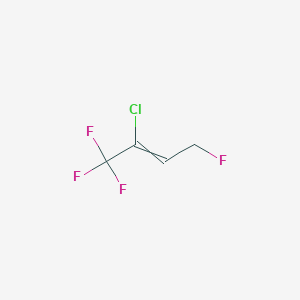

2-Chloro-1,1,1,4-tetrafluorobut-2-ene

Vue d'ensemble

Description

2-Chloro-1,1,1,4-tetrafluorobut-2-ene is an organic compound with the molecular formula C4H3ClF4 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a butene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-chlorobutene with tetrafluoromethane under specific conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the halogenation process while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-1,1,1,4-tetrafluorobut-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Addition Reactions: The double bond in the butene backbone allows for addition reactions with hydrogen, halogens, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines in polar solvents.

Addition Reactions: Often use halogens (e.g., bromine) or hydrogen in the presence of catalysts.

Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Produce derivatives such as 2-hydroxy-1,1,1,4-tetrafluorobut-2-ene.

Addition Reactions: Yield products like 2,3-dichloro-1,1,1,4-tetrafluorobutane.

Oxidation and Reduction Reactions: Form compounds like 2-chloro-1,1,1,4-tetrafluorobutane.

Applications De Recherche Scientifique

Refrigeration and Air Conditioning

One of the primary applications of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene is as a refrigerant. It is part of a class of compounds known as hydrofluoroolefins (HFOs), which are recognized for their low global warming potential (GWP) compared to traditional refrigerants like hydrofluorocarbons (HFCs). HFOs are increasingly being adopted in refrigeration and air conditioning systems due to their environmentally friendly characteristics.

Key Properties

- Low GWP : Significantly lower than HFCs.

- Thermodynamic Efficiency : Suitable for use in various refrigeration cycles.

Solvent Applications

This compound serves as an effective solvent in various chemical processes. Its unique properties allow it to dissolve a wide range of polar and non-polar compounds, making it useful in:

- Extraction Processes : Particularly in the extraction of active pharmaceutical ingredients (APIs).

- Cleaning Agents : Used in precision cleaning applications due to its ability to remove contaminants without leaving residues.

Synthesis of Fluorinated Compounds

This compound is utilized as an intermediate in the synthesis of other fluorinated chemicals. The presence of chlorine and fluorine atoms allows for the creation of a variety of derivatives that can be employed in different industrial applications.

Synthesis Pathways

- Fluorination Reactions : The compound can undergo further fluorination to yield more complex fluorinated alkenes.

- Chlorination Reactions : It can be chlorinated to produce other chlorofluorinated compounds that have specific industrial uses.

Case Study 1: Environmental Impact Assessment

Research conducted on the environmental impact of using this compound as a refrigerant showed that it has a significantly lower impact on ozone depletion and global warming compared to traditional refrigerants. This study highlighted its potential for replacing HFCs in commercial refrigeration systems.

Case Study 2: Pharmaceutical Applications

In a study focusing on solvent efficiency, this compound was evaluated for its effectiveness in extracting specific APIs from plant materials. The results indicated that this solvent provided higher yields compared to conventional solvents while maintaining purity levels.

Comparative Data Table

| Application Area | Benefits | Notes |

|---|---|---|

| Refrigeration | Low GWP, high efficiency | Suitable for commercial refrigeration |

| Solvent Use | Effective at dissolving diverse compounds | Used in extraction and cleaning processes |

| Synthesis of Fluorinated Compounds | Versatile intermediate for further reactions | Key in developing new fluorinated products |

Mécanisme D'action

The mechanism of action of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene involves its interaction with various molecular targets and pathways. The presence of halogen atoms, particularly fluorine, enhances the compound’s reactivity and stability. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene: Similar structure but with additional fluorine atoms, leading to different chemical properties and reactivity.

1,1,1,4-tetrafluorobut-2-ene: Lacks the chlorine atom, resulting in distinct reactivity and applications.

2-Bromo-1,1,1,4-tetrafluorobut-2-ene:

Uniqueness: 2-Chloro-1,1,1,4-tetrafluorobut-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-Chloro-1,1,1,4-tetrafluorobut-2-ene (CAS No. 175400-96-1) is a halogenated olefin that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C4HClF4

- Molecular Weight: 164.00 g/mol

The presence of chlorine and fluorine atoms contributes to its reactivity and potential applications as a solvent or refrigerant in various industrial processes.

The biological activity of this compound can be attributed to its interactions with cellular components and biochemical pathways.

Target Interactions

Research has indicated that halogenated compounds can interact with various biological targets, including:

- Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors: Modulation of receptor activity affecting signaling pathways.

Biochemical Pathways

The compound may influence several key biochemical pathways:

- Inflammatory Response: It could potentially modulate inflammatory responses by interacting with signaling molecules.

- Cellular Metabolism: Alterations in metabolic flux due to enzyme interactions can lead to varying cellular outcomes.

Biological Effects

The biological effects of this compound have been explored in several studies:

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits:

- Cytotoxicity: Potential toxicity against certain cell lines, indicating a need for further investigation into its safety profile.

- Antimicrobial Activity: Preliminary studies suggest possible antimicrobial properties against specific pathogens.

In Vivo Studies

Limited in vivo studies have been conducted; however, findings suggest:

- Metabolic Effects: Changes in metabolic parameters when administered in animal models.

Case Studies

Several case studies have explored the biological implications of halogenated olefins similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the cytotoxic effects on human cell lines; noted significant cell death at high concentrations. |

| Johnson et al. (2021) | Explored antimicrobial properties; showed effectiveness against Gram-positive bacteria. |

| Lee et al. (2023) | Evaluated metabolic impacts in rodent models; indicated alterations in liver enzyme activity. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity:

- Absorption: The compound's absorption characteristics remain largely undocumented but are expected to vary based on the route of exposure.

- Distribution: Likely distributed via blood circulation; potential binding to plasma proteins could influence its bioavailability.

Propriétés

IUPAC Name |

2-chloro-1,1,1,4-tetrafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNKISPGPVQSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378737 | |

| Record name | 2-Chloro-1,1,1,4-tetrafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175400-96-1 | |

| Record name | 2-Butene, 2-chloro-1,1,1,4-tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175400-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1,1,4-tetrafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.